N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide, also known as CLPAA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the acrylamide family and is known for its ability to interact with biological systems, making it useful in various research applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide is not fully understood, but it is believed to interact with various biological systems, including enzymes and receptors. Studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide can inhibit the activity of certain enzymes, which may contribute to its anti-tumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been shown to have antioxidant properties, which may make it useful in the study of oxidative stress-related diseases. N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide is its ability to interact with biological systems, making it useful in a variety of research applications. Additionally, the synthesis method for N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been optimized to produce high yields of pure product, making it a reliable source for scientific research. However, one limitation of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are a number of potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide. One area of interest is in the study of its anti-tumor properties, with the goal of developing new cancer treatments. Additionally, research into the neuroprotective properties of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide may lead to the development of new treatments for neurodegenerative diseases. Finally, further studies into the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide may uncover new applications for this compound in scientific research.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide involves a multi-step process that begins with the reaction between 2-chlorobenzaldehyde and 5-chloro-2-methoxyaniline. The resulting product is then reacted with acryloyl chloride to produce N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide, making it a reliable source for scientific research.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been studied extensively for its potential use in scientific research. One of the most promising applications of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide is in the field of cancer research. Studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)acrylamide has been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-8-7-12(17)10-14(15)19-16(20)9-6-11-4-2-3-5-13(11)18/h2-10H,1H3,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYQJIJUGKCGZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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